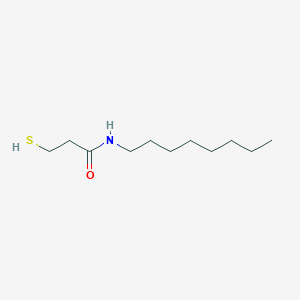

Propanamide, 3-mercapto-N-octyl-

Description

Significance of the Thiol and Amide Functionalities in Organic Chemistry

The chemical behavior and research applications of Propanamide, 3-mercapto-N-octyl- are largely dictated by its two primary functional groups: the thiol and the amide.

The thiol group (-SH) , or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Thiols are recognized for several key properties in organic chemistry. They are generally more acidic than their alcohol counterparts. tutorchase.com The sulfur atom in a thiol is a potent nucleophile, meaning it readily donates electrons to form new bonds in chemical reactions. creative-proteomics.com This reactivity allows thiols to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions. creative-proteomics.com One of the most significant reactions of thiols is their oxidation to form disulfide bonds (-S-S-). tutorchase.comfiveable.me This reversible reaction is fundamental in biochemistry, particularly in defining the tertiary and quaternary structures of proteins through links between cysteine residues. creative-proteomics.comfiveable.me Furthermore, the ability of thiol groups to act as reducing agents makes them crucial in antioxidant systems within cells, where they help to neutralize harmful reactive oxygen species. fiveable.me

The amide functional group (-CONH-) is another cornerstone of organic and biological chemistry. numberanalytics.com Formed from the condensation reaction of a carboxylic acid and an amine, the amide bond is notably stable. organicchemexplained.comsolubilityofthings.comresearchgate.net This stability is partly due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond a partial double bond character. numberanalytics.com This structural feature results in a planar geometry and a significant rotational energy barrier. numberanalytics.comnumberanalytics.com Amides are capable of forming strong hydrogen bonds, which significantly influences their physical properties like boiling points and solubility. numberanalytics.comsolubilityofthings.com In the biological realm, the amide linkage is known as the peptide bond, forming the backbone of proteins and being essential for their complex three-dimensional structures and functions. numberanalytics.comorganicchemexplained.com The stability and hydrogen bonding capability of the amide group also make it a common feature in many pharmaceutical compounds. organicchemexplained.comnumberanalytics.com

Overview of Research Trajectories for Long-Chain Mercaptopropanamides

The research trajectory for long-chain mercaptopropanamides, such as Propanamide, 3-mercapto-N-octyl-, is influenced by the combined properties of the thiol head group, the amide linker, and the long alkyl chain. While specific research on this exact molecule is not extensive, the known applications of similar long-chain thio-compounds and amides point toward several key areas of investigation.

One primary research direction is in materials science , specifically in the formation of self-assembled monolayers (SAMs). The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and copper, enabling the molecule to anchor to the surface. The long octyl chain then orients away from the surface, creating a densely packed, organized molecular layer. These SAMs can be used to modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance. The embedded amide group can introduce specific functionalities, like hydrogen bonding capabilities, within the monolayer, influencing its structure and stability.

Another significant area of research is in biotechnology and biomedical applications . The antioxidant properties of the thiol group suggest potential roles in mitigating oxidative stress. ontosight.ai For instance, related thioamide compounds have been investigated for their antioxidant and anti-inflammatory activities. ontosight.ai The long alkyl chain imparts lipophilic character to the molecule, which can be relevant for interactions with biological membranes. Research on other N-alkyl propanamides has explored their potential as antiproliferative agents, indicating a possible avenue for investigation for related long-chain mercaptopropanamides in drug discovery. mdpi.com

The synthesis of these molecules is also a subject of research, with methods being developed to create the amide linkage and introduce the thiol group efficiently. Common synthetic routes may involve the reaction of octylamine (B49996) with a propanoyl derivative, followed by a thiolation step. smolecule.com

Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NOS | nih.gov |

| Molecular Weight | 217.37 g/mol | nih.gov |

| IUPAC Name | N-octyl-3-sulfanylpropanamide | nih.gov |

| CAS Number | 89614-32-4 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

89614-32-4 |

|---|---|

Molecular Formula |

C11H23NOS |

Molecular Weight |

217.37 g/mol |

IUPAC Name |

N-octyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C11H23NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14/h14H,2-10H2,1H3,(H,12,13) |

InChI Key |

IYOVXUVAJQPJPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)CCS |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways

Established Synthetic Routes for Propanamide, 3-mercapto-N-octyl-

The construction of the target molecule, which features both an amide linkage and a thiol group, can be approached in several ways. These include the direct formation of the amide bond between octylamine (B49996) and a pre-functionalized mercapto-acid derivative, as well as pathways that introduce the thiol functionality at a later stage.

Direct Amidation Approaches Utilizing Octylamine

Direct amidation represents a straightforward approach to forming the N-octyl amide bond. This typically involves the reaction of octylamine with 3-mercaptopropionic acid or one of its activated derivatives. The direct condensation of a carboxylic acid and an amine is possible but generally requires high temperatures (over 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt, which can be unsuitable for sensitive substrates. mdpi.com To circumvent these harsh conditions, catalytic methods are often employed.

Catalytic direct amidation reactions offer a more atom-economical and milder alternative. catalyticamidation.info Various catalysts, including boric acid and its derivatives, have been shown to facilitate the amidation of carboxylic acids with amines by activating the carboxylic acid. mdpi.comcatalyticamidation.info For instance, iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. semanticscholar.org In a potential application for the synthesis of Propanamide, 3-mercapto-N-octyl-, a 3-mercaptopropionic acid ester could be reacted with octylamine in the presence of such a catalyst. The proposed mechanism involves the coordination of the iron catalyst to the carbonyl oxygen, and in some cases to a nearby heteroatom, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. semanticscholar.org

| Reactants | Catalyst | Conditions | Product | Reference |

| Carboxylic Acid/Ester + Amine | Boron-based catalysts | Anhydrous, heat | Amide | catalyticamidation.info |

| Ester + Amine | Iron(III) Chloride | Solvent-free, 80°C | Amide | semanticscholar.org |

| Boc-Phe-OH + Benzylamine | Thermal (no catalyst) | >160°C | Amide | mdpi.com |

Thiolation Techniques in Amide Synthesis

An alternative synthetic strategy involves the introduction of the thiol group onto a pre-existing amide scaffold, such as N-octylpropanamide. This approach, however, is less common in the literature for this specific compound. One possible, though challenging, route could involve the direct sulfuration of an activated C-H bond at the 3-position of the propanamide backbone.

A more plausible, albeit indirect, method would be the conversion of a precursor with a suitable leaving group at the 3-position. For instance, N-octyl-3-bromopropanamide could be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) to introduce the mercapto group. The success of such a reaction would depend on the selective reaction at the carbon-bromine bond without affecting the amide functionality.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single reaction vessel, which can reduce waste and save time. frontiersin.org While a specific MCR for Propanamide, 3-mercapto-N-octyl- is not prominently described, the principles of MCRs can be applied to its potential synthesis.

A hypothetical MCR could involve the reaction of octylamine, an acrylic acid derivative, and a thiolating agent. For example, a reaction between octylamine, acrylic acid, and a source of hydrogen sulfide (B99878) in the presence of a suitable catalyst could potentially lead to the formation of the target compound in a single step. The development of such a reaction would be a significant step towards a more sustainable synthesis of this and related mercapto-amides. Researchers have successfully employed MCRs for the synthesis of various α-branched amides by reacting nitriles, acyl chlorides, and various nucleophiles. nih.gov

Thiol-Ene Reaction Pathways for Thioamide Formation

The thiol-ene reaction is a robust and efficient click chemistry reaction involving the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via a radical or a Michael-addition mechanism, depending on the reaction conditions and the nature of the substrates. wikipedia.org A plausible thiol-ene pathway to Propanamide, 3-mercapto-N-octyl- would involve the reaction of N-octylacrylamide with a thiolating agent.

In a radical-initiated process, a thiyl radical, which can be generated from a thiol like hydrogen sulfide using a photoinitiator or thermal initiator, adds to the double bond of N-octylacrylamide. wikipedia.orgfrontiersin.org This results in an anti-Markovnikov addition, leading to the formation of the desired 3-mercapto product. wikipedia.orgvander-lingen.nl The reaction is known for its high yields, stereoselectivity, and tolerance to various functional groups, making it an attractive synthetic route. wikipedia.orgfrontiersin.org

| Reaction Type | Reactants | Initiator/Catalyst | Key Features | Reference |

| Radical Thiol-Ene | Alkene + Thiol | Photo or Thermal Initiator | Anti-Markovnikov addition, high yield, high functional group tolerance | wikipedia.orgfrontiersin.org |

| Michael Addition | Electron-poor Alkene + Thiol | Base or Nucleophile | Markovnikov or anti-Markovnikov depending on substrate | wikipedia.org |

| Thiol-Ene Polymerization | Multifunctional Alkenes + Multifunctional Thiols | Photoinitiator | Cross-linked polymer networks | vander-lingen.nl |

Precursor Synthesis and Functionalization

The successful synthesis of Propanamide, 3-mercapto-N-octyl- is heavily reliant on the availability and purity of its key precursors, particularly 3-mercaptopropionic acid and its derivatives.

Synthesis of 3-Mercaptopropionic Acid Derivatives

3-Mercaptopropionic acid is a crucial building block for several of the synthetic routes described above. A common industrial method for its synthesis is the addition of hydrogen sulfide (H₂S) to acrylic acid. google.com This reaction can be catalyzed by solid-supported basic guanidine (B92328) functional groups, which allows for high conversion and selectivity. google.com The reaction is typically carried out at temperatures ranging from 20°C to 150°C. google.com Another patented method involves the reaction of sodium acrylate (B77674) with sodium hydrosulfide or sodium sulfide, followed by acidification. wipo.int

Alternatively, 3-mercaptopropionic acid can be produced from thiodipropionitrile. This process involves reacting thiodipropionitrile with an alkaline hydrosulfide in the presence of an alkaline hydroxide (B78521) to produce 3-mercaptopropionitrile, which is then hydrolyzed to the desired acid by acidification with a strong acid like HCl. google.com

For direct amidation reactions, it is often advantageous to use an ester derivative of 3-mercaptopropionic acid, such as octyl 3-mercaptopropionate. nih.gov These esters can be synthesized through the esterification of 3-mercaptopropionic acid or by the direct addition of H₂S to the corresponding acrylic acid ester. nih.gov

| Precursor | Starting Materials | Key Reagents/Catalysts | Reference |

| 3-Mercaptopropionic Acid | Acrylic Acid, Hydrogen Sulfide | Solid-supported basic guanidine | google.com |

| 3-Mercaptopropionic Acid | Sodium Acrylate, Sodium Hydrosulfide | Acid | wipo.int |

| 3-Mercaptopropionic Acid | Thiodipropionitrile | Alkaline Hydrosulfide, Strong Acid | google.com |

| Octyl 3-mercaptopropionate | 3-Mercaptopropionic Acid, Octanol | Acid catalyst | nih.gov |

Amide Bond Formation Mechanisms

The core of synthesizing Propanamide, 3-mercapto-N-octyl- lies in the coupling of 3-mercaptopropanoic acid with n-octylamine. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable and unreactive ammonium carboxylate salt. nih.govmasterorganicchemistry.com To overcome this, the reaction typically requires high temperatures to drive off water or, more commonly, the activation of the carboxylic acid. nih.govwikipedia.org

Several established mechanisms can be employed:

Activation via Acyl Chlorides: A reliable method involves converting 3-mercaptopropanoic acid into its more reactive acyl chloride derivative, 3-mercapto-propanoyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is highly electrophilic and readily reacts with n-octylamine in a nucleophilic acyl substitution reaction. This method is efficient but generates acidic byproducts (HCl), requiring a base to be present in the reaction mixture to neutralize the acid and drive the reaction to completion. wikipedia.org

Use of Coupling Reagents: To avoid the harsh conditions of forming acyl chlorides, various coupling reagents can be used to activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. masterorganicchemistry.com These reagents react with the carboxyl group of 3-mercaptopropanoic acid to form a highly reactive O-acylisourea intermediate, which is an "active ester". masterorganicchemistry.com This intermediate is then readily attacked by the nucleophilic n-octylamine to form the desired amide, Propanamide, 3-mercapto-N-octyl-. The byproducts, such as dicyclohexylurea (DCU) in the case of DCC, are often insoluble and can be removed by filtration. masterorganicchemistry.com Other phosphonium-based reagents like PyBOP also facilitate this transformation under mild conditions. wikipedia.org

Chemo-enzymatic Synthesis: An increasingly important alternative involves the use of enzymes, particularly lipases, as biocatalysts. nih.govnumberanalytics.com Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov This approach avoids the need for coupling agents or harsh reagents, often proceeding with high selectivity and yield. nih.govwaseda.jp The reaction mechanism involves the activation of the carboxylic acid within the enzyme's active site, followed by nucleophilic attack by the amine. waseda.jp This method is a cornerstone of green synthetic chemistry. nih.govspringernature.com

Green Chemistry Considerations in Propanamide, 3-mercapto-N-octyl- Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of Propanamide, 3-mercapto-N-octyl-, this involves using safer solvents, reducing waste, and employing catalytic methods. rsc.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netresearchgate.netnih.gov They can serve as both the solvent and catalyst in amide synthesis. researchgate.net

For the synthesis of Propanamide, 3-mercapto-N-octyl-, a Brønsted acidic ionic liquid could be employed to catalyze the direct amidation of 3-mercaptopropanoic acid and n-octylamine. acs.org This approach can eliminate the need for traditional volatile organic compounds (VOCs) as solvents and stoichiometric coupling agents. acs.org The properties of ILs can be tuned by changing the cation and anion combination, allowing for optimization of reaction conditions and simplification of product separation. nih.gov The non-volatile nature of ILs minimizes worker exposure and air pollution, while their reusability can significantly lower the process mass intensity (PMI) of the synthesis. researchgate.netacs.org

| Parameter | Conventional Solvents (e.g., Toluene, DMF) | Ionic Liquids (e.g., [BMIM][BF4]) |

|---|---|---|

| Volatility | High (Contributes to VOC emissions) | Negligible (Reduces air pollution) |

| Flammability | Often High | Generally Low / Non-flammable |

| Recyclability | Possible, but often energy-intensive | High potential for recovery and reuse |

| Catalytic Activity | Typically inert, requires separate catalyst | Can be designed to be catalytic (Task-Specific ILs) |

| Reaction Conditions | Variable, may require harsh conditions | Often allows for milder reaction conditions |

Sustainable Synthetic Approaches

Beyond ionic liquids, other sustainable strategies can be applied to the synthesis of Propanamide, 3-mercapto-N-octyl-.

Enzymatic Catalysis: As mentioned, using enzymes like lipases in green solvents such as cyclopentyl methyl ether (CPME) presents a highly sustainable route. nih.gov This method operates under mild conditions (e.g., 60 °C), minimizes byproducts, and can produce the final amide in high purity without extensive purification steps. nih.gov

Solvent-Free Reactions: Performing the reaction under solvent-free conditions is another key green strategy. For instance, a method using NaOtBu can mediate the direct amidation of esters with amines at room temperature without any solvent, which drastically reduces waste. rsc.org While this would require starting with an ester of 3-mercaptopropanoic acid, it offers a practical and environmentally friendly workup, often avoiding chromatography. rsc.org

Methodologies for Purity Optimization in Synthetic Procedures

Achieving high purity is critical for the final application of Propanamide, 3-mercapto-N-octyl-. Optimization involves the selection of appropriate isolation and purification techniques to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Techniques for Isolation and Purification

Chromatography is a primary tool for purifying synthetic products. The choice of technique depends on the polarity and properties of the target compound and its impurities.

Flash Column Chromatography: This is a standard and widely used technique for purifying organic compounds. acs.org For Propanamide, 3-mercapto-N-octyl-, a non-polar compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase would be effective. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used as the mobile phase. By gradually increasing the polarity of the eluent, unreacted starting materials and the final product can be separated based on their differential adsorption to the silica.

Reversed-Phase Liquid Chromatography (RPLC): For more polar impurities or for high-purity applications, RPLC is an excellent option. nih.gov In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). biotage.com This method is particularly effective for separating compounds with subtle differences in hydrophobicity. nih.gov

Ion-Exchange Chromatography: If the reaction mixture contains significant amounts of acidic or basic impurities, ion-exchange chromatography can be a powerful tool. For example, passing the crude product through a propylsulfonic acid functionalized silica (SCX) cartridge could selectively retain basic impurities, allowing the neutral amide product to pass through. biotage.com

Recrystallization Protocols and Yield Enhancement

Recrystallization is a powerful purification technique for crystalline solids, often capable of yielding very high-purity material. researchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The ideal recrystallization solvent is one in which Propanamide, 3-mercapto-N-octyl- is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. researchgate.net

Protocol:

The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethanol, or a hexane/ethyl acetate (B1210297) mixture). researchgate.net

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The clear filtrate is allowed to cool slowly and undisturbed to room temperature, and then often further cooled in an ice bath to promote crystal formation.

The pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Yield enhancement is directly tied to the selection of the solvent and the careful execution of the protocol. Using the absolute minimum amount of hot solvent is crucial; excess solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, thereby reducing the isolated yield.

| Solvent | Solubility (Hot) | Solubility (Cold) | Observed Purity (%) | Recovery Yield (%) | Remarks |

|---|---|---|---|---|---|

| Ethanol | High | Moderate | 95.5 | 65 | Significant product loss to mother liquor. |

| Acetonitrile | High | Low | 99.2 | 85 | Good for high purity and reasonable yield. researchgate.net |

| Hexane / Ethyl Acetate (9:1) | Moderate | Very Low | 99.5 | 92 | Excellent for maximizing both purity and yield. |

| Water | Insoluble | Insoluble | - | 0 | Unsuitable as a single solvent. |

Chemical Reactivity and Transformative Chemistry

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom of the thiol group in Propanamide, 3-mercapto-N-octyl- is highly nucleophilic, particularly in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows it to participate in a variety of chemical reactions, including substitution reactions and the formation of covalent adducts.

The thiolate anion of Propanamide, 3-mercapto-N-octyl-, readily generated by treatment with a base, is an excellent nucleophile for Sₙ2 reactions. It can displace leaving groups from a variety of electrophilic carbon centers, such as those in alkyl halides, to form thioethers. The rate of these reactions is influenced by the nature of the leaving group, the solvent, and the steric hindrance at the electrophilic carbon.

Table 1: Representative Nucleophilic Substitution Reactions

| Electrophile | Product | Reaction Conditions |

| Methyl iodide | S-methyl-3-mercapto-N-octylpropanamide | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, Acetone) |

| Benzyl bromide | S-benzyl-3-mercapto-N-octylpropanamide | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) |

| Ethyl bromoacetate | S-(ethoxycarbonylmethyl)-3-mercapto-N-octylpropanamide | Base (e.g., NaOEt), ethanol |

This table presents expected reactions based on the general reactivity of thiols.

The nucleophilic sulfur atom can also participate in addition reactions with various electrophiles, leading to the formation of stable covalent adducts. A common example is the Michael addition to α,β-unsaturated carbonyl compounds, where the thiol adds across the carbon-carbon double bond. This reaction is often reversible under basic conditions.

Table 2: Examples of Covalent Adduct Formation

| Electrophile | Adduct Type | Typical Reaction Conditions |

| Acrylonitrile | Michael Adduct | Base catalyst, room temperature |

| Maleimide derivatives | Thioether | Neutral or slightly basic pH |

| Isocyanates | Thiocarbamate | Aprotic solvent, may require catalyst |

This table illustrates the expected formation of covalent adducts with various electrophiles.

Oxidative Transformations of the Thiol Moiety

The thiol group is susceptible to oxidation, leading to a range of sulfur-containing functional groups with different oxidation states. These transformations are fundamental to the redox chemistry of Propanamide, 3-mercapto-N-octyl-.

Under mild oxidizing conditions, the thiol group of Propanamide, 3-mercapto-N-octyl- can undergo oxidation to form a disulfide-linked dimer. This reaction is a reversible process, and the disulfide bond can be readily cleaved back to the thiol by reducing agents. This redox behavior is crucial in many biological and chemical systems. The redox potential of the thiol/disulfide couple is an important parameter that quantifies the ease of this transformation.

Table 3: Representative Redox Potentials of Thiol-Disulfide Systems

| Thiol Compound | Redox Potential (E°') at pH 7 |

| Glutathione | -0.24 V |

| Cysteine | -0.22 V |

| Dithiothreitol | -0.33 V |

This table provides redox potentials for common thiols to illustrate the expected range for Propanamide, 3-mercapto-N-octyl-.

Upon treatment with strong oxidizing agents, the thiol group can be further oxidized beyond the disulfide stage to form a sulfonic acid derivative (R-SO₃H). This transformation is generally irreversible and requires more forcing conditions than disulfide formation. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids, and potassium permanganate (B83412).

Metal Complexation Chemistry

The sulfur atom of the thiol group is a soft Lewis base, which allows it to act as a ligand and form stable complexes with a variety of metal ions, particularly soft Lewis acids. The presence of the nearby amide group could potentially allow for bidentate chelation, with both the sulfur and either the nitrogen or oxygen atom of the amide coordinating to the metal center, which would enhance the stability of the resulting metal complex.

Table 4: Expected Metal Complexation Behavior

| Metal Ion | Expected Coordination | Potential Geometry |

| Mercury(II) (Hg²⁺) | Strong | Linear or Tetrahedral |

| Cadmium(II) (Cd²⁺) | Strong | Tetrahedral |

| Lead(II) (Pb²⁺) | Moderate | Variable |

| Copper(I) (Cu⁺) | Strong | Linear or Trigonal |

| Silver(I) (Ag⁺) | Strong | Linear |

This table outlines the anticipated complexation behavior with various soft metal ions.

Coordination with Transition Metal Ions

Mercaptoamides are known to form stable complexes with a range of transition metals. The thiol group, upon deprotonation to a thiolate, becomes a potent nucleophile and a soft ligand that preferentially coordinates with soft or borderline metal ions. The amide group can coordinate through the carbonyl oxygen, which acts as a hard donor, favoring harder metal ions. This dual functionality allows for the formation of chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

The coordination mode can vary depending on the metal ion, the pH of the medium, and the solvent system. In neutral or acidic conditions, the thiol group may coordinate in its protonated form, while under basic conditions, the deprotonated thiolate is the primary coordinating species. The N-octyl group, being a long alkyl chain, can influence the solubility of the metal complexes in nonpolar solvents and may also introduce steric effects that affect the coordination geometry.

| Coordinating Atoms | Metal Ion Preference (HSAB Theory) | Potential Coordination Geometry | Notes |

|---|---|---|---|

| Sulfur (Thiolate) | Soft (e.g., Ag⁺, Hg²⁺, Cd²⁺) and Borderline (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Linear, Trigonal, Tetrahedral | Formation of a strong M-S bond. |

| Oxygen (Amide Carbonyl) | Hard (e.g., Fe³⁺, Cr³⁺) and Borderline (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Tetrahedral, Octahedral | Coordination through the lone pair of the carbonyl oxygen. |

| Sulfur and Oxygen (Chelation) | Borderline (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Square Planar, Tetrahedral, Octahedral | Formation of a stable 5- or 6-membered chelate ring. |

Implications for Metal-Mediated Reactions

The coordination of Propanamide, 3-mercapto-N-octyl- to transition metals can have significant implications for metal-mediated reactions. The formation of metal complexes can activate the ligand for subsequent transformations or the complex itself can act as a catalyst.

For instance, the coordination of the amide oxygen to a Lewis acidic metal center can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is utilized in metal-catalyzed hydrolysis of amides. Conversely, the metal center in such complexes can act as a catalytic site for various organic transformations, including oxidation, reduction, and cross-coupling reactions. The N-octyl-3-mercaptopropanamide ligand can influence the catalytic activity and selectivity by modifying the steric and electronic environment around the metal center.

Amide Group Transformations

The amide bond is generally stable and resistant to chemical transformations. However, under appropriate conditions, it can undergo various reactions, with reduction to an amine being a particularly important transformation.

Reduction Reactions to Amine Functionalities

The reduction of the secondary amide in Propanamide, 3-mercapto-N-octyl- to the corresponding secondary amine, N-octyl-3-mercaptopropan-1-amine, requires the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing the carbonyl group of the amide to a methylene group (CH₂). ucalgary.camasterorganicchemistry.comchemistrysteps.com

The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product. ucalgary.ca The presence of the thiol group in the molecule requires careful consideration, as it is acidic and can react with the hydride reagent to produce hydrogen gas and a lithium thiolate. This side reaction consumes the reducing agent and may necessitate the use of excess LiAlH₄ to ensure complete reduction of the amide.

Alternative methods for amide reduction that might offer better chemoselectivity in the presence of a thiol group include catalytic hydrogenation under high pressure and temperature, or the use of other hydride reagents like borane complexes. However, these methods also have their own limitations and potential for side reactions involving the sulfur atom.

| Reducing Agent | Typical Solvent | General Reaction Conditions | Potential Issues with Thiol Group |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux, followed by aqueous workup | Deprotonation of the thiol, consuming the reagent. |

| Borane (BH₃) Complexes (e.g., BH₃·THF) | Tetrahydrofuran (THF) | Room temperature to reflux | Potential for hydroboration of any unsaturated bonds if present; thiol can react with borane. |

| Catalytic Hydrogenation (H₂) | Ethanol, Acetic Acid | High pressure and temperature, with catalysts like Raney Nickel or Copper Chromite | Potential for catalyst poisoning by the sulfur atom. |

Molecular Structure, Conformational Analysis, and Theoretical Chemistry

Computational Chemical Studies of Propanamide, 3-mercapto-N-octyl-

Computational methods are essential for elucidating the molecular properties of flexible molecules like Propanamide, 3-mercapto-N-octyl-. While specific computational studies on this exact molecule are not extensively detailed in public literature, we can infer its likely behavior based on studies of its core components, such as 3-mercaptopropanamide, and other related long-chain amide structures.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for studying conformational preferences. Studies on the related, smaller molecule, 3-mercaptopropanamide, using ab initio methods at the Hartree-Fock (HF/3-21G) level of theory, provide insight into the foundational structure of the molecule. conicet.gov.arresearchgate.netresearchgate.net These studies analyze the topology of the conformational potential energy surfaces to identify stable conformers. conicet.gov.arresearchgate.net For the propanamide fragment, different conformations arise from the rotation around the C-C and C-S bonds. The presence of the N-octyl group in Propanamide, 3-mercapto-N-octyl- introduces many more rotational degrees of freedom, leading to a significantly more complex potential energy surface. It is expected that low-energy conformations would seek to minimize steric hindrance while optimizing potential intramolecular interactions.

Table 1: Computed Properties of Propanamide, 3-mercapto-N-octyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H23NOS | PubChem nih.gov |

| Molecular Weight | 217.37 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This table is interactive. You can sort and filter the data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For compounds in the propanamide family, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to analyze frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. jst.org.in

For Propanamide, 3-mercapto-N-octyl-, DFT studies would likely show that the highest occupied molecular orbital (HOMO) is localized around the sulfur atom of the mercapto group, indicating this is a likely site for nucleophilic attack or oxidation. researchgate.net The lowest unoccupied molecular orbital (LUMO) would likely be distributed around the carbonyl group of the amide. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Global reactivity descriptors such as chemical potential, global hardness, and electrophilicity index could be calculated to provide a quantitative measure of its reactivity. jst.org.in

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational landscape of flexible molecules over time. For Propanamide, 3-mercapto-N-octyl-, MD simulations could model the dynamic behavior of the long octyl chain and its interaction with the propanamide head group. Such simulations would reveal the probability of finding the molecule in different conformations, the timescales of transitions between them, and the influence of solvent on the conformational equilibrium. The simulation would likely show the octyl chain adopting a variety of folded and extended conformations, driven by thermal energy and weak van der Waals forces.

Intramolecular Interactions and Stabilizing Forces

Several types of intramolecular interactions can stabilize specific conformations of Propanamide, 3-mercapto-N-octyl-.

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amide N-H group (donor) and the sulfur atom of the mercapto group (acceptor), or with the carbonyl oxygen. This would lead to a more compact, cyclic-like conformation.

Dipole-Dipole Interactions: The amide group possesses a strong dipole moment, which will influence the orientation of other polar groups within the molecule.

Van der Waals Forces: Weak van der Waals forces, particularly dispersion forces, between different segments of the flexible octyl chain and between the chain and the propanamide headgroup, play a crucial role in stabilizing folded conformations. mdpi.com These forces, though individually weak, become cumulatively significant due to the length of the octyl chain.

Structure-Activity Relationship (SAR) Theoretical Frameworks

For a molecule like this, a 2D-QSAR model could be developed using multiple linear regression analysis. nih.gov This model would correlate activity with various calculated molecular descriptors, such as:

Electronic Descriptors: Dipole moment, HOMO-LUMO gap, and partial atomic charges derived from DFT calculations.

Topological Descriptors: Molecular connectivity indices and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and solvent accessible surface area.

A 3D-QSAR model could also be established to provide a more detailed understanding. nih.gov This would involve aligning a set of similar molecules and calculating steric and electrostatic fields around them. The resulting contour maps would highlight regions where modifications to the structure (e.g., changing the length of the alkyl chain, substituting on the propanamide backbone) would be expected to increase or decrease activity, providing a rational basis for the design of new, more potent analogues.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Propanamide, 3-mercapto-N-octyl- |

| 3-mercaptopropanamide |

| n-octanol |

| 2-chloro-N-(p-tolyl)propanamide |

Elucidating the Role of the Mercapto Group in Bioactivity

The mercapto (-SH), or thiol, group is a critical functional moiety in "Propanamide, 3-mercapto-N-octyl-" that is widely recognized for its significant role in the bioactivity of various molecules. The sulfur atom in the mercapto group is highly nucleophilic and can readily engage in a variety of chemical reactions that are pivotal for biological activity. One of the most important of these is the formation of disulfide bonds with other sulfur-containing molecules, such as the amino acid cysteine, which is a key component in the structure and function of many proteins and enzymes.

The ability of the mercapto group to interact with biological targets is fundamental to its role in bioactivity. For instance, the thiol group can act as a hydrogen bond donor and, to a lesser extent, as a hydrogen bond acceptor, allowing it to form specific interactions with receptor binding sites. nih.govnih.gov Furthermore, the mercapto group's capacity to chelate metal ions is another important aspect of its bioactivity, as many enzymes require metal cofactors for their catalytic activity.

The redox properties of the mercapto group are also central to its biological function. It can undergo oxidation-reduction reactions, which are crucial in many physiological processes, including antioxidant defense mechanisms. The thiol group can act as a potent antioxidant by donating a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.

The bioactivity of mercapto-containing compounds can be modulated by the local chemical environment. The acidity of the thiol proton (pKa) is influenced by neighboring functional groups, which in turn affects its reactivity and ability to participate in biological interactions. In "Propanamide, 3-mercapto-N-octyl-", the adjacent propanamide structure will influence the electronic properties of the mercapto group, thereby fine-tuning its bioactivity.

Impact of Lipophilicity (N-octyl chain) on Molecular Interactions

The N-octyl chain, a straight eight-carbon alkyl group, imparts a significant degree of lipophilicity to the "Propanamide, 3-mercapto-N-octyl-" molecule. Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. A higher LogP value indicates greater lipid solubility, which can enhance the ability of a molecule to cross biological membranes, such as the cell membrane.

The length of the N-alkyl chain in a series of related compounds often has a profound effect on their biological activity. An increase in chain length generally leads to an increase in lipophilicity, which can result in enhanced membrane permeability and greater access to intracellular targets. However, there is often an optimal chain length for a specific biological activity. If the chain becomes too long, it can lead to decreased aqueous solubility, nonspecific binding to lipids, and potential steric hindrance at the target binding site.

The conformational flexibility of the N-octyl chain also plays a role in its molecular interactions. The chain can adopt various conformations to fit into hydrophobic pockets of a receptor or enzyme. chemistrysteps.com This adaptability can be crucial for achieving a high-affinity binding interaction. Theoretical studies on similar N-alkyl amides can provide insights into the preferred conformations and the energetic landscape of the N-octyl chain in different environments.

The interplay between the hydrophilic amide and mercapto groups and the lipophilic N-octyl chain creates an amphipathic character in "Propanamide, 3-mercapto-N-octyl-". This balance of hydrophilic and lipophilic properties is often a key feature of biologically active molecules, allowing them to navigate both aqueous and lipid environments within the body to reach their site of action.

Biological and Biochemical Research Applications

Investigation of Molecular Mechanisms of Action

The unique combination of a mercapto group and an N-octyl substituent in Propanamide, 3-mercapto-N-octyl- provides a foundation for investigating its molecular mechanisms of action. The thiol group is a known nucleophile and can participate in various biochemical reactions, while the octyl chain can facilitate membrane interaction and solubility in lipid environments.

Interaction with Cellular Proteins and Biochemical Pathways

The mercapto (-SH) group is a key player in the biological activity of many compounds. nih.gov It is anticipated that Propanamide, 3-mercapto-N-octyl- could interact with cellular proteins through various mechanisms. The thiol group can form disulfide bonds with cysteine residues in proteins, a common post-translational modification that can alter protein structure and function. Furthermore, the N-octyl group may promote partitioning into cellular membranes, potentially influencing membrane-bound proteins or signaling pathways.

Mechanistic Elucidation of Enzyme Inhibition and Modulation

Thiol-containing compounds are well-documented as enzyme inhibitors. nih.gov The reactivity of the sulfhydryl group makes it a candidate for interacting with enzyme active sites.

While no specific studies have been identified that investigate the effect of Propanamide, 3-mercapto-N-octyl- on lactate (B86563) dehydrogenase (LDH), the potential for such interaction exists. LDH is a critical enzyme in anaerobic glycolysis, and its inhibition can have significant metabolic consequences. Thiol-containing molecules can potentially interact with residues in the active site of LDH, leading to inhibition.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. The structural features of Propanamide, 3-mercapto-N-octyl- suggest that it could potentially interact with the active site of cholinesterases, although specific research is currently lacking.

The nucleophilic nature of the thiol group in Propanamide, 3-mercapto-N-octyl- makes it a candidate for forming covalent bonds with electrophilic centers within enzyme active sites. nih.gov This type of irreversible inhibition can lead to a long-lasting or permanent inactivation of the target enzyme. drughunter.com Such covalent inhibitors are of significant interest in drug discovery. nih.gov The mechanism often involves the thiol group attacking an electrophilic residue, such as a Michael acceptor, within the enzyme's active site. youtube.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Compounds containing thiol groups are known for their antioxidant properties. nih.gov They can act as reducing agents, donating a hydrogen atom from the sulfhydryl group to neutralize reactive oxygen species (ROS). The potential antioxidant activity of Propanamide, 3-mercapto-N-octyl- is an area of interest for research. The mechanism would likely involve the thiol group directly scavenging free radicals, thereby mitigating oxidative stress. nih.gov

Cell Membrane Interaction and Alteration of Membrane Dynamics

There is currently no available scientific literature that specifically investigates the interaction of Propanamide, 3-mercapto-N-octyl- with cell membranes or its effects on membrane dynamics. The amphiphilic nature of the molecule, possessing both a polar amide group and a nonpolar octyl chain, suggests a possibility of insertion into the lipid bilayer of cell membranes. This interaction could potentially alter membrane fluidity, permeability, and the function of embedded proteins. However, without experimental data, any discussion of its effects remains speculative.

Modulation of Cell Signaling Pathways

Detailed research on the ability of Propanamide, 3-mercapto-N-octyl- to modulate cell signaling pathways is not found in the current body of scientific literature. The presence of a reactive thiol (-SH) group could theoretically allow it to interact with cellular signaling components through redox-sensitive mechanisms or by forming disulfide bonds with proteins. Such interactions could potentially influence a variety of signaling cascades, but dedicated studies are required to confirm and characterize these potential effects.

Preclinical Research in Cellular Models

Analysis of Intracellular Redox Status Modulation

There are no available research findings on the analysis of how Propanamide, 3-mercapto-N-octyl- modulates the intracellular redox status. The mercapto group within its structure suggests that it could participate in redox reactions within the cellular environment, potentially acting as a reducing agent or being oxidized. This could impact the balance of reactive oxygen species (ROS) and cellular antioxidant defenses. However, without specific experimental investigation, its role in modulating the intracellular redox environment is unknown.

Applications as a Research Tool for Pathway Interrogation

Currently, there is no documented use of Propanamide, 3-mercapto-N-octyl- as a research tool for the interrogation of specific cellular pathways. Its unique chemical structure could potentially be leveraged for such purposes, for instance, by attaching fluorescent probes or other tags to study its localization and interaction partners within the cell. However, no such applications have been described in the scientific literature to date.

Advanced Analytical Methodologies for Characterization and Study

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the chemical analysis of "Propanamide, 3-mercapto-N-octyl-," providing fundamental insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "Propanamide, 3-mercapto-N-octyl-." Both ¹H and ¹³C NMR would provide a map of the chemical environments of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity.

In ¹H NMR, the chemical shifts of the protons in the N-octyl chain would be expected in the upfield region, characteristic of aliphatic protons. The protons adjacent to the amide nitrogen would appear at a more downfield chemical shift due to the electron-withdrawing nature of the amide group. The protons of the propyl group would show distinct signals, with those closest to the sulfur and carbonyl groups being the most deshielded. The thiol proton (-SH) would present a characteristic signal that can vary in its chemical shift depending on concentration and solvent.

Conformational analysis of the molecule can be inferred from the coupling constants between adjacent protons and through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, providing insights into the folded structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Propanamide, 3-mercapto-N-octyl-

| Functional Group | Predicted Chemical Shift (ppm) |

| CH₃ (octyl) | 0.8 - 1.0 |

| (CH₂)₅ (octyl) | 1.2 - 1.4 |

| CH₂-CH₂-N | 1.4 - 1.6 |

| CH₂-N | 3.2 - 3.4 |

| S-CH₂ | 2.5 - 2.7 |

| CH₂-C=O | 2.7 - 2.9 |

| NH | 5.5 - 8.5 (broad) |

| SH | 1.0 - 2.5 (variable) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "Propanamide, 3-mercapto-N-octyl-". The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule.

Key characteristic absorption bands would confirm the presence of the amide and thiol functionalities. A strong absorption band is expected for the C=O stretching vibration of the secondary amide, typically appearing around 1640 cm⁻¹. The N-H stretching vibration of the amide would be observed in the region of 3300 cm⁻¹. The presence of the thiol group would be indicated by a weak S-H stretching band around 2550 cm⁻¹. The various C-H stretching and bending vibrations of the octyl and propyl chains would also be present.

Table 2: Characteristic FTIR Absorption Bands for Propanamide, 3-mercapto-N-octyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | Medium-Strong |

| C-H (aliphatic) | Stretch | 2850-2960 | Strong |

| S-H | Stretch | ~2550 | Weak |

| C=O (amide) | Stretch | ~1640 | Strong |

| N-H | Bend | ~1550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox Behavior and Disulfide Cleavage

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within "Propanamide, 3-mercapto-N-octyl-" and is particularly useful for monitoring its redox behavior. While the parent compound may not have strong chromophores in the visible region, the thiol group is redox-active.

The oxidation of the thiol group to a disulfide (-S-S-) linkage can be monitored using UV-Vis spectroscopy. The formation of the disulfide bond can lead to changes in the absorption spectrum, providing a method to track the progress of oxidation reactions. Conversely, the cleavage of a disulfide bond back to the thiol can also be followed, often by observing the disappearance of a disulfide-related absorption band or the appearance of a band associated with a chromogenic reagent that reacts with the newly formed thiols.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of "Propanamide, 3-mercapto-N-octyl-" from reaction mixtures and for the determination of its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "Propanamide, 3-mercapto-N-octyl-" and for its quantitative analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The compound would be separated from impurities based on its polarity. Detection could be achieved using a UV detector, set to a wavelength where the amide bond absorbs, or with an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for more universal detection. By comparing the peak area of the compound to that of a known standard, its concentration in a sample can be accurately determined.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving "Propanamide, 3-mercapto-N-octyl-". libretexts.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the starting materials, intermediates, and products can be separated based on their differing polarities. chemistryhall.com

For example, in the synthesis of the title compound, TLC could be used to track the consumption of the starting amine and the formation of the less polar amide product. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a reagent such as potassium permanganate (B83412) or iodine, which react with many organic compounds. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for the determination of the molecular weight and the elucidation of the structure of "Propanamide, 3-mercapto-N-octyl-". Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing this compound. nih.govsfrbm.org

Under ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺, which allows for the accurate determination of its monoisotopic mass. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent ion, providing strong evidence for the compound's identity.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. For "Propanamide, 3-mercapto-N-octyl-", key fragmentation pathways are anticipated based on the functional groups present: the amide linkage and the thiol group.

Amide Bond Cleavage: A characteristic fragmentation is the cleavage of the amide bond (N-CO), which is a common pathway for amides. nih.govrsc.org This would result in the formation of an acylium ion and the loss of the N-octylamine moiety, or alternatively, the formation of a protonated N-octylamine and a neutral ketene. The increased basicity of the amide nitrogen in N-alkylated amides can influence the fragmentation, potentially favoring cleavage at this site. nih.gov

McLafferty Rearrangement: Aliphatic amides containing a γ-hydrogen relative to the carbonyl group are prone to McLafferty rearrangement. nih.govjove.com This rearrangement would lead to the formation of a radical cation and a neutral alkene, providing diagnostic ions in the mass spectrum.

Thiol Group Fragmentation: The presence of the thiol group can also influence the fragmentation pattern. Cleavage of the C-S bond or rearrangements involving the sulfur atom can occur. nih.gov

Impurity profiling is another critical application of mass spectrometry. By analyzing a sample using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to separate and identify impurities. These impurities could include starting materials, by-products from the synthesis, or degradation products. The high sensitivity and specificity of MS allow for the detection of these impurities even at very low levels. iaea.org Common impurities might include the disulfide dimer of the title compound, formed through oxidation of the thiol group, or products resulting from the hydrolysis of the amide bond. The use of multidimensional data from MS, including mass-to-charge ratio, retention time, and fragmentation patterns, enables the structural elucidation of these unknown impurities. acs.org

Table 1: Predicted Mass Spectrometric Fragmentation of Propanamide, 3-mercapto-N-octyl-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Fragmentation |

| [M+H]⁺ | [C₃H₅OS]⁺ | Cleavage of the N-CO amide bond, formation of the acylium ion. |

| [M+H]⁺ | [C₈H₁₉N+H]⁺ | Cleavage of the N-CO amide bond, formation of protonated N-octylamine. |

| [M]⁺˙ | [C₅H₁₁NO]⁺˙ | McLafferty rearrangement product (if γ-hydrogens are available on the acyl chain). jove.comlibretexts.org |

Note: The exact m/z values would depend on the specific isotopic composition.

Electrochemical Methods for Redox Potential Determination (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of "Propanamide, 3-mercapto-N-octyl-". The thiol group (-SH) is electrochemically active and its redox potential provides insight into its reactivity, especially its propensity for oxidation to a disulfide (-S-S-).

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For thiol-containing compounds like "Propanamide, 3-mercapto-N-octyl-", a gold electrode is often used due to the strong affinity of sulfur for gold, leading to the formation of a self-assembled monolayer (SAM) on the electrode surface. sfrbm.org

The electrochemical behavior is characterized by several key processes:

Adsorption and SAM Formation: The thiol group readily chemisorbs onto the gold surface, forming an ordered monolayer. sfrbm.org This process itself can be studied electrochemically.

Oxidative Desorption: At sufficiently positive potentials, the adsorbed thiol can be oxidatively desorbed from the gold surface. oup.com

Reductive Desorption: At negative potentials, the thiol can be reductively desorbed from the gold surface, typically as a thiolate (RS⁻). nih.gov The potential at which this occurs is dependent on the structure of the thiol and the pH of the solution. nih.gov

Redox Reactions in Solution: The redox potential of the thiol/disulfide couple (2RSH ⇌ RSSR + 2H⁺ + 2e⁻) can be determined. The formal potential for this reaction for many simple thiols is around -0.2 to -0.4 V versus the standard hydrogen electrode (SHE), though this can be influenced by the molecular structure and solution conditions. nih.gov

The study of the electrochemical behavior of "Propanamide, 3-mercapto-N-octyl-" would likely involve immobilizing the compound on a gold electrode and performing cyclic voltammetry in a suitable electrolyte solution. The resulting voltammogram would show peaks corresponding to the redox processes of the thiol group. The peak potentials can be used to determine the formal redox potential. The shape and intensity of the peaks can provide information about the kinetics of the electron transfer process and the stability of the adsorbed layer. nih.gov

Table 2: Key Electrochemical Parameters for Thiol Analysis

| Parameter | Description | Typical Technique |

| Redox Potential (E⁰') | The formal potential of the RSH/RSSR couple, indicating the ease of oxidation. | Cyclic Voltammetry |

| Reductive Desorption Potential | The potential at which the thiol is removed from the gold surface under reducing conditions. nih.gov | Cyclic Voltammetry |

| Surface Coverage (Γ) | The amount of thiol adsorbed per unit area of the electrode surface. | Integration of the reductive desorption peak in a cyclic voltammogram. |

The determination of these electrochemical parameters is crucial for applications where the redox properties of "Propanamide, 3-mercapto-N-octyl-" are important, such as in the development of sensors or as a component in redox-active materials.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Biological Evaluation of Disulfide Analogues (e.g., Propanamide, 3,3'-dithiobis[N-octyl-])

The disulfide analogue, Propanamide, 3,3'-dithiobis[N-octyl-], represents a significant derivative where two molecules of the parent thiol are linked via a disulfide bond. This analogue is useful in organic synthesis and has been investigated for its own biological properties. lookchem.com The synthesis typically involves the oxidation of the thiol groups of two N-octyl-3-mercaptopropanamide molecules.

Preliminary in vitro studies suggest that Propanamide, 3,3'-dithiobis[N-octyl-] may function as an enzyme inhibitor. Research has indicated its potential to inhibit lactate (B86563) dehydrogenase (LDH), an enzyme that is often upregulated in cancer cells and is crucial for anaerobic metabolism.

Table 1: Comparison of Propanamide, 3-mercapto-N-octyl- and its Disulfide Analogue

| Feature | Propanamide, 3-mercapto-N-octyl- | Propanamide, 3,3'-dithiobis[N-octyl-] |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NOS nih.gov | C₂₂H₄₄N₂O₂S₂ lookchem.com |

| Key Functional Group | Thiol (-SH) | Disulfide (-S-S-) |

| Potential Biological Role | Enzyme Inhibition Precursor | Enzyme Inhibitor |

| Mechanism Note | Contains reactive thiol group | Disulfide bond can interact with enzyme cysteine residues |

The primary mechanistic difference between Propanamide, 3-mercapto-N-octyl- and its disulfide analogue lies in the reactivity of the sulfur-containing functional group. The parent compound possesses a free thiol (-SH) group, which is a potent nucleophile and can participate in various biochemical reactions.

Conversely, the biological activity of the disulfide analogue, Propanamide, 3,3'-dithiobis[N-octyl-], is often attributed to its disulfide bond. This bond can undergo thiol-disulfide exchange with cysteine residues present in the active or allosteric sites of enzymes. This interaction can lead to the formation of a mixed disulfide, thereby causing reversible or irreversible inhibition of the enzyme's function. This capability makes the disulfide bond a key area of investigation for modulating enzymatic activities.

Systematic Structural Modifications of the Propanamide Backbone

Systematic modifications to the propanamide structure, including alterations to the N-alkyl chain and substitutions on the propyl moiety, are critical for developing structure-activity relationships (SAR).

Table 2: Influence of N-Alkyl Chain Length on Biological Activity in Related Compound Classes

| Compound Class | Alkyl Chain Length | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| N-Alkyl-β-D-glycosylamines | C6 to C18 | Variation in antifungal activity against Aspergillus niger | nih.gov |

| N-Alkylmorpholine Derivatives | C12 to C16 | Highest bactericidal effects against MRSA | chemrxiv.org |

| Amphiphilic Selenolanes | C6 to C14 | Modulated cytotoxicity and improved cellular uptake | nih.gov |

Modifications to the mercapto-propyl portion of the molecule can significantly alter its interaction with target enzymes. Introducing substituents can affect the compound's steric profile, electronics, and binding capabilities. In related mercapto-containing enzyme inhibitors, such as α-substituted mercaptoacetamides, the introduction of different groups has been shown to fine-tune inhibitory activity. nih.gov For example, adding an electron-withdrawing nitro group or a methoxy group can result in slight improvements or decreases in potency, suggesting that both electronic and steric factors are at play. nih.gov These findings imply that targeted substitutions on the propyl backbone of mercaptopropanamide could optimize its fit and interaction within an enzyme's active site.

Research on Mercaptopropanamide Derivatives as Enzyme Inhibitors

The mercaptopropanamide scaffold is a key feature in the design of various enzyme inhibitors. nih.govmdpi.com The thiol group is particularly important as it can act as a zinc-chelating group, a mechanism famously employed by some of the most successful enzyme-inhibiting drugs. frontiersin.orgmdpi.com

The development of Angiotensin-Converting Enzyme (ACE) inhibitors has been a landmark in cardiovascular medicine. mayoclinic.org Captopril, the first-in-class ACE inhibitor, features a crucial sulfhydryl group that coordinates with the zinc ion in the active site of ACE. mdpi.com

Researchers have synthesized and evaluated mercaptopropanamide-containing compounds as potent ACE inhibitors. For example, a study on 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, which contain a mercaptopropanoyl fragment, identified a stereoisomer that was three times more potent as an ACE inhibitor than captopril in vitro. nih.gov The enhanced potency was attributed to the increased hydrophobicity of the molecule, suggesting the presence of a corresponding hydrophobic pocket at the ACE active site. nih.gov This highlights the potential of using the mercaptopropanamide backbone as a foundational structure for designing novel and highly effective ACE inhibitors.

Exploration of Other Enzyme Targets

Searches of scientific literature did not yield specific studies identifying or exploring enzyme targets for Propanamide, 3-mercapto-N-octyl- or its close derivatives beyond general assumptions based on its chemical structure. The presence of a mercapto group suggests potential interactions with metalloenzymes or enzymes susceptible to thiol-disulfide exchange, but specific research to confirm such targets for this particular compound is not available.

Development of S-Nitrosomercapto Compounds for Research Purposes

There is no available research in the public domain detailing the development or study of S-nitrosomercapto derivatives of Propanamide, 3-mercapto-N-octyl-. The conversion of the thiol group to an S-nitrosothiol is a chemically feasible reaction and a common strategy for creating nitric oxide (NO) donor molecules for research. However, specific instances of this application for Propanamide, 3-mercapto-N-octyl- have not been documented in the reviewed literature.

Propanamide-Based Peptidomimetics and Bioactive Peptide Design

The use of Propanamide, 3-mercapto-N-octyl- as a scaffold or component in the design of peptidomimetics or bioactive peptides is not described in the available scientific literature. While propanamide structures, in general, can be incorporated into peptide-like molecules, there are no specific examples or research findings related to the application of the N-octyl substituted version in this context.

Future Research Directions and Translational Perspectives Excluding Clinical

Advancements in Stereoselective Synthesis Methodologies

The synthesis of N-alkyl amides is a fundamental process in organic chemistry with wide applications in the pharmaceutical and materials science industries. rsc.org Traditional methods for creating such compounds often involve the reaction of activated carboxylic acid derivatives with amines. pulsus.compulsus.com However, these methods can sometimes lack the desired efficiency and stereochemical control, especially when chiral centers are present.

Future research could focus on developing novel stereoselective synthetic routes to Propanamide, 3-mercapto-N-octyl-. Given that the carbon atom adjacent to the thiol group could be a stereocenter, controlling its configuration is crucial for investigating the specific biological activities of different stereoisomers. Advanced catalytic methods, such as those employing transition metal catalysts like ruthenium or iridium, could enable the direct and atom-economical N-alkylation of a 3-mercaptopropanamide precursor with an octyl alcohol, potentially with high stereochemical retention. nih.gov The development of such methodologies would not only provide efficient access to the target compound but also be broadly applicable to a wide range of related N-alkyl amides. rsc.org

Another promising approach is the use of enzymatic catalysis, which can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. Lipases or amidases could potentially be engineered to catalyze the formation of the amide bond between a 3-mercaptopropanoic acid derivative and octylamine (B49996), ensuring the production of a single enantiomer.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic N-Alkylation | High atom economy, potential for stereocontrol, use of readily available starting materials. nih.gov | Development of novel chiral catalysts, optimization of reaction conditions to maximize yield and stereoselectivity. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific substrate recognition and catalytic efficiency. |

| Solid-Phase Synthesis | Facilitated purification, potential for library generation. nih.gov | Adaptation of solid-phase methodologies for thiol-containing N-alkyl amides. |

Computational Modeling for Predictive Activity and Drug Design (Preclinical)

Computational modeling and in silico techniques are indispensable tools in modern preclinical drug discovery. These methods can be employed to predict the physicochemical properties, potential biological activities, and metabolic fate of novel compounds like Propanamide, 3-mercapto-N-octyl- before committing to extensive laboratory synthesis and testing.

Future computational studies could involve creating a 3D model of the molecule to perform conformational analysis and identify its most stable and biologically relevant shapes. Molecular docking simulations could then be used to screen this compound against a wide array of biological targets, such as enzymes and receptors. The presence of a thiol group, a hydrogen bond donor/acceptor amide linkage, and a lipophilic octyl chain provides multiple points of potential interaction with protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a library of analogs of Propanamide, 3-mercapto-N-octyl- to build predictive models. By systematically modifying the structure (e.g., altering the length of the alkyl chain, substituting the thiol group), researchers can correlate these changes with predicted biological activity, helping to guide the design of more potent and selective compounds.

| Modeling Technique | Objective | Potential Insights |

| Molecular Docking | Predict binding affinity and mode to biological targets. | Identification of potential protein targets, understanding of key intermolecular interactions. |

| QSAR | Correlate chemical structure with biological activity. | Guidance for the design of more potent and selective analogs. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-like properties and potential liabilities. |

Exploration of Novel Biological Targets and Pathways

The structural motifs within Propanamide, 3-mercapto-N-octyl- suggest several plausible, yet unexplored, biological activities. The thiol group is a key feature of many biologically active molecules and can participate in various interactions, including covalent bonding with protein cysteine residues and coordination with metal ions in metalloenzymes. The N-octyl group imparts significant lipophilicity, which could facilitate membrane permeability and interaction with hydrophobic pockets in proteins.

Future research should aim to identify the specific biological targets and molecular pathways modulated by this compound. High-throughput screening (HTS) of Propanamide, 3-mercapto-N-octyl- against diverse panels of enzymes, receptors, and ion channels could reveal novel biological activities. For instance, its structural similarity to some known enzyme inhibitors suggests it could be investigated as a potential modulator of proteases, kinases, or phosphatases.

Furthermore, the compound could be explored for its role in pathways related to oxidative stress, given the redox-active nature of the thiol group. It might act as an antioxidant or, conversely, as a pro-oxidant depending on the cellular context. The N-octyl chain could also direct the molecule to interact with lipid signaling pathways or nuclear receptors.

Role as Chemical Probes in Mechanistic Biology

Chemical probes are small molecules used to study and manipulate biological systems. febs.orgyoutube.com A high-quality chemical probe should have well-defined potency, selectivity, and a known mechanism of action. febs.org If Propanamide, 3-mercapto-N-octyl- is found to have a specific and potent biological activity, it could be developed into a valuable chemical probe.

For example, if it is discovered to selectively inhibit a particular enzyme, it could be used to elucidate the role of that enzyme in cellular processes and disease models. youtube.com To serve as a robust chemical probe, the molecule could be further modified by incorporating a reporter tag, such as a fluorescent dye or a biotin moiety. This would allow for the visualization of its subcellular localization, the identification of its binding partners through affinity purification and mass spectrometry, and the quantification of target engagement in living cells.

The development of Propanamide, 3-mercapto-N-octyl- as a chemical probe would require rigorous characterization of its biological activity and selectivity. This would involve testing it against a broad range of related and unrelated targets to ensure it does not have significant off-target effects that could confound experimental results.

| Application as a Chemical Probe | Methodology | Biological Question Addressed |

| Target Identification and Validation | Affinity chromatography, chemoproteomics. | What are the direct binding partners of the compound in a cellular context? |

| Elucidation of Cellular Pathways | Use in cell-based assays to perturb a specific protein function. | What is the functional consequence of modulating the identified target? |

| In Vivo Imaging | Attachment of a fluorescent tag for microscopy. | Where does the compound accumulate within a cell or organism? |

Q & A

Basic Research Questions

What are the foundational methods for synthesizing and characterizing 3-mercapto-N-octylpropanamide?

Answer:

The synthesis of 3-mercapto-N-octylpropanamide typically involves coupling reactions between a thiol-containing precursor (e.g., 3-mercaptopropanoic acid) and an octylamine derivative. A common approach is to use carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation . Characterization relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹).

- NMR (¹H and ¹³C) confirms the structure, with specific shifts for the octyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the mercapto group (δ 1.6–2.2 ppm for CH₂-SH) .

- Mass spectrometry (e.g., ESI-MS) verifies molecular weight and purity.

How is the IUPAC nomenclature applied to derivatives of propanamide, such as 3-mercapto-N-octylpropanamide?

Answer:

The IUPAC name follows the format: Substituent position-[substituent name]-N-[alkyl chain]propanamide. For 3-mercapto-N-octylpropanamide:

- The parent chain is propanamide (3 carbons with an amide group).

- 3-mercapto indicates a thiol (-SH) group at carbon 3.

- N-octyl specifies an octyl group attached to the amide nitrogen.

This systematic naming avoids ambiguity in structural representation .

Advanced Research Questions

How can researchers resolve contradictions in enzymatic activity data for 3-mercapto-N-octylpropanamide analogs?

Answer:

Contradictions often arise from variances in experimental conditions or substrate specificity. A robust workflow includes:

Statistical validation : Perform ANOVA to detect overall variance between datasets (e.g., enzyme activity across substrates). If significant differences exist (p < 0.05), conduct post-hoc tests (e.g., Tukey’s HSD) to pinpoint outliers .

Variance analysis : Use F-tests to compare sample variances. For unequal variances (e.g., F-value > F-critical), apply Welch’s t-test instead of Student’s t-test .

Control standardization : Normalize activity data against a common reference (e.g., known substrate kinetics) to reduce batch-to-batch variability.

What experimental design considerations are critical for studying the stability of 3-mercapto-N-octylpropanamide in biological matrices?

Answer:

Key factors include:

- Matrix composition : Use simulated biological fluids (e.g., PBS at pH 7.4) to mimic physiological conditions .

- Oxidative stability : Add antioxidants (e.g., TCEP or DTT) to prevent thiol group oxidation .